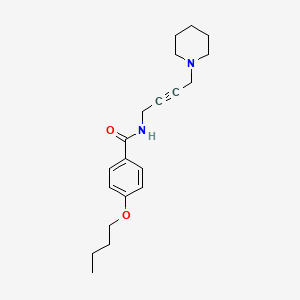

4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-2-3-17-24-19-11-9-18(10-12-19)20(23)21-13-5-8-16-22-14-6-4-7-15-22/h9-12H,2-4,6-7,13-17H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDVGSUDNIBGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC#CCN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a halogenated butane derivative under basic conditions.

Attachment of the piperidinyl group: The intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidin-1-yl but-2-yn-1-yl intermediate.

Formation of the benzamide core: The final step involves the reaction of the intermediate with 4-butoxybenzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or piperidinyl derivatives.

Scientific Research Applications

4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to two sulfonamide derivatives from the evidence:

4-Butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 299952-41-3)

4-Butoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide (CAS 302952-13-2)

Table 1: Structural Comparison

Chemical and Pharmacological Implications

- Lipophilicity and Solubility : The alkyne-piperidine group in the target compound may reduce solubility compared to the sulfonamide analogs, which possess polar sulfonamide and heterocyclic moieties. The butoxy group enhances lipophilicity in all three compounds .

- The thiadiazole derivative () may exhibit carbonic anhydrase or kinase inhibitory activity due to the sulfonamide-thiadiazole motif . The pyrimidine derivative () could interfere with nucleotide metabolism or act as a dihydrofolate reductase inhibitor, given the pyrimidine scaffold’s role in nucleic acid synthesis .

- Metabolic Stability : The alkyne spacer in the target compound may resist oxidative metabolism, whereas sulfonamide derivatives are prone to enzymatic hydrolysis or sulfotransferase-mediated modifications.

Biological Activity

4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide, also known by its CAS number 1396570-56-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The synthesis of 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. Key steps include:

- Formation of the but-2-yn-1-yl intermediate : Reaction of an appropriate alkyne with a halogenated butane derivative.

- Attachment of the piperidinyl group : Reaction with piperidine under catalytic conditions.

- Formation of the benzamide core : Amide coupling with 4-butoxybenzoic acid using reagents like EDCI and HOBt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The compound may modulate the activity of these targets, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds structurally related to 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide. For instance, derivatives have shown moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective inhibition of cancer cell proliferation .

Antibacterial and Antifungal Properties

Research indicates that compounds similar to 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide exhibit antibacterial and antifungal activities. These properties are essential for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Study on Anticancer Efficacy

In a study focusing on related piperazine derivatives, compounds were evaluated for their ability to inhibit PARP1 (Poly (ADP-Ribose) Polymerase), a target in cancer therapy. The results indicated that certain derivatives could significantly inhibit PARP1 activity, enhancing apoptotic markers in treated cells .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 5e | 18 | PARP1 inhibition |

| Olaparib | 57.3 | PARP1 inhibition |

This data suggests that structural modifications in related compounds can lead to enhanced anticancer properties.

Similar Compounds

The biological activity of 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can be compared with other compounds that contain piperidine or piperazine moieties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(5-(piperazin-1-yl)thio)-1,3,4-thiadiazol | Thiadiazole derivative | Anticancer |

| N-(4-(3,4-dihydroisoquinolin)butanoyl)-3-methyl | Isoquinoline derivative | Antimicrobial |

These comparisons highlight the unique structural features that may contribute to the distinct biological activities observed.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide?

The synthesis involves multi-step organic reactions:

Core Benzamide Formation : Coupling 4-butoxybenzoic acid with a propargylamine intermediate via amide bond formation using EDCI/HOBt or DCC as coupling agents in anhydrous DMF .

Piperidine Substitution : Introducing the piperidine moiety via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC) for regioselective attachment .

Purification : Column chromatography (silica gel, eluent: 10% MeOH/CH₂Cl₂) or recrystallization from EtOAc/hexane .

Q. Critical Parameters :

- Temperature control (0–5°C for coupling; 80°C for substitution).

- Solvent choice (DMF for coupling; THF for CuAAC).

- Catalyst optimization (e.g., CuI for CuAAC efficiency) .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DMF, RT, 12h | 65–75 | ≥95% |

| Piperidine Substitution | CuI, DIPEA, THF, 80°C, 6h | 50–60 | ≥90% |

Q. Which analytical techniques are essential for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the alkyne and piperidine substitution (e.g., δ 2.5–3.5 ppm for piperidine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₂₀H₂₇N₂O₂: 327.2072) .

- HPLC-PDA : Purity assessment (≥95%) using C18 columns (gradient: 10–90% MeCN/H₂O, 0.1% TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in alkyne-piperidine coupling?

Methodological Strategies :

- Catalyst Screening : Test Cu(I)/Cu(II) sources (e.g., CuI vs. CuBr) with ligands like TBTA to enhance regioselectivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction efficiency.

- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps (e.g., alkyne activation) .

Q. Example Optimization Workflow :

Baseline : CuI/DIPEA/THF, 60°C → 55% yield.

Add Ligand : TBTA (10 mol%) → 68% yield.

Q. How to resolve contradictions in biological activity data across assay platforms?

Analytical Framework :

- Dose-Response Reproducibility : Validate IC₅₀ values in orthogonal assays (e.g., enzymatic vs. cell-based).

- Solubility Checks : Use dynamic light scattering (DLS) to confirm compound aggregation in buffer systems .

- Theoretical Alignment : Map activity data to target binding models (e.g., molecular docking vs. experimental Ki) .

Q. Case Study :

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting dopamine receptors?

SAR Design Principles :

- Substituent Variation : Modify the butoxy group (e.g., ethoxy, propoxy) to probe hydrophobic pocket interactions .

- Piperidine Isosteres : Replace piperidine with morpholine or azepane to assess steric/electronic effects .

- In Silico Profiling : Use Schrödinger’s Glide for docking simulations to prioritize analogs with predicted ΔG < -8 kcal/mol .

Table 2 : Representative SAR Data

| Analog | R Group | D3 Ki (nM) | Selectivity (D3/D2) |

|---|---|---|---|

| Parent | Butoxy | 12 | 50 |

| A | Ethoxy | 18 | 30 |

| B | Cyclohexyloxy | 8 | 80 |

Q. How can researchers mitigate impurities generated during large-scale synthesis?

Impurity Profiling and Control :

- HPLC-MS Tracking : Identify major byproducts (e.g., dealkylated piperidine or oxidized alkyne derivatives) .

- Process Adjustments :

- Reduce residual palladium via activated charcoal treatment.

- Optimize crystallization conditions (e.g., anti-solvent addition rate) to exclude polar impurities .

Table 3 : Common Impurities and Mitigation

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Debutoxy analog | Hydrolysis | Anhydrous conditions, molecular sieves |

| Oxidized alkyne | Air exposure | N₂ sparging, BHT stabilizer |

Q. What computational methods predict metabolic stability of this benzamide derivative?

In Silico Approaches :

- CYP450 Metabolism Prediction : Use StarDrop’s DEREK or MetaCore to identify labile sites (e.g., piperidine N-dealkylation) .

- Physicochemical Modeling : Calculate logP (e.g., 3.2 via XLogP3) and PSA (45 Ų) to estimate membrane permeability .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational stability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.